

# Technical Support Center: Managing Adverse Effects of ODM-204 in Preclinical Studies

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Compound of Interest		
Compound Name:	ODM-204	
Cat. No.:	B1150134	Get Quote

Disclaimer: **ODM-204** is an investigational compound that demonstrated preliminary antitumor activity. However, its clinical development was halted due to its pharmacokinetic properties. This guide is intended to support researchers who may be working with **ODM-204** in a preclinical setting.

## **Frequently Asked Questions (FAQs)**

Q1: What is **ODM-204** and what is its mechanism of action?

**ODM-204** is an orally available, nonsteroidal, dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (steroid 17-alpha-hydroxylase/17,20-lyase).[1][2][3][4][5] Its dual mechanism is designed to suppress androgen signaling in castration-resistant prostate cancer (CRPC) by:

- Inhibiting CYP17A1: This enzyme is crucial for the production of androgens, including
  testosterone and dihydrotestosterone (DHT). By inhibiting CYP17A1 in both the testes and
  adrenal glands, ODM-204 reduces the levels of circulating androgens that can stimulate
  prostate cancer cell growth.[1][3][4]
- Blocking the Androgen Receptor: ODM-204 binds to the androgen receptor with high affinity, preventing androgens from activating it. This blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1][3][4]

## Troubleshooting & Optimization





Q2: What are the most common adverse effects observed with **ODM-204** in early clinical studies?

In a Phase I dose-escalation study involving patients with metastatic castration-resistant prostate cancer, the most frequently reported treatment-related adverse events were generally mild in nature.[6][7] These included:

- Fatigue
- · Increased or decreased appetite
- Nausea
- Asthenia (weakness)
- Diarrhea
- Weight decrease

Approximately 60.9% of patients in the study experienced these mild adverse effects.[6][7]

Q3: How should I manage fatigue in my animal models during **ODM-204** studies?

While direct translation of management strategies from humans to animal models is complex, the principles of monitoring and supportive care are relevant.

- Monitoring: Closely observe animals for signs of fatigue, such as reduced activity, lethargy, and changes in grooming or feeding behavior.
- Husbandry: Ensure easy access to food and water to minimize energy expenditure. Maintain
  a quiet and comfortable environment to reduce stress.
- Dose evaluation: If excessive fatigue is observed, consider if the dose being used is appropriate for the model and study objectives. While dose reduction was a strategy in the clinical trial, in a research setting, this would need to be balanced against the desired therapeutic effect.



Q4: What are the recommended approaches for managing gastrointestinal issues like nausea and diarrhea in a preclinical setting?

- Nausea and Decreased Appetite: Monitor food intake and body weight regularly. If a significant decrease is observed, providing highly palatable and easily digestible food may help. Ensure proper hydration.
- Diarrhea: Monitor for signs of dehydration, such as skin tenting and reduced urine output.
   Ensure continuous access to water. In severe cases, veterinary consultation for supportive care, such as subcutaneous fluids, may be necessary. The use of anti-diarrheal agents should be carefully considered and justified within the experimental protocol, as they can introduce confounding variables.

Q5: Were any serious adverse events reported for **ODM-204**?

The available Phase I clinical trial data indicates that **ODM-204** was generally well-tolerated up to the highest evaluated dose.[6] The majority of adverse events were mild.[6][7] Two patients in the trial discontinued treatment due to an adverse event, but further details on the nature of these events are not extensively provided in the search results.[8]

### **Data on Adverse Effects**

The following table summarizes the incidence of the most common adverse events reported in the Phase I clinical trial of **ODM-204**.

Adverse Event	Incidence in Phase I Trial (n=23)	
Fatigue	26%	
Nausea	26%	
Decreased Appetite	22%	
Diarrhea	22%	
Vomiting	22%	
Any Mild Treatment-Related Adverse Event	60.9%	



Data sourced from the DUALIDES Phase I dose-escalation study. [6][7][8]

## **Experimental Protocols**

Protocol: Monitoring for Adverse Effects in Rodent Models

This protocol outlines a general framework for observing and documenting potential adverse effects of **ODM-204** in a rodent xenograft model.

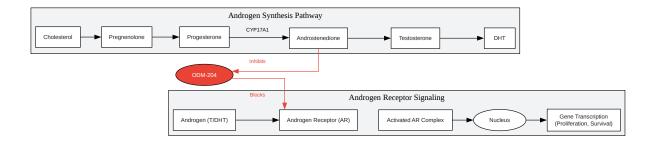
- · Animal Acclimatization:
  - Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment.
  - House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Baseline Data Collection:
  - Prior to the first dose of **ODM-204**, record the following for each animal:
    - Body weight
    - Food and water consumption over a 24-hour period
    - General appearance and posture
    - Behavioral activity level (e.g., using a scoring system)
- ODM-204 Administration:
  - Administer ODM-204 at the predetermined dose and schedule as per the experimental design.
  - Record the time and dose for each administration.
- Daily Monitoring (Post-Dosing):



- Body Weight: Measure and record body weight daily. A weight loss of more than 15-20% from baseline may necessitate intervention or euthanasia, as per institutional guidelines.
- Clinical Observations: At least twice daily, observe each animal for:
  - General Appearance: Hunched posture, piloerection (bristling of fur), unkempt coat.
  - Behavior: Lethargy, reduced mobility, social isolation.
  - Gastrointestinal Signs: Diarrhea (presence of loose or watery stools), changes in fecal output.
  - Hydration Status: Skin tenting, sunken eyes.
- Food and Water Intake: Measure and record daily.
- Data Recording and Reporting:
  - Maintain detailed records for each animal.
  - Any observed adverse events should be graded according to a predefined scale (e.g., mild, moderate, severe) and reported in study documentation.
  - Any unexpected deaths should be promptly investigated, including a necropsy if warranted by the study protocol.

### **Visualizations**

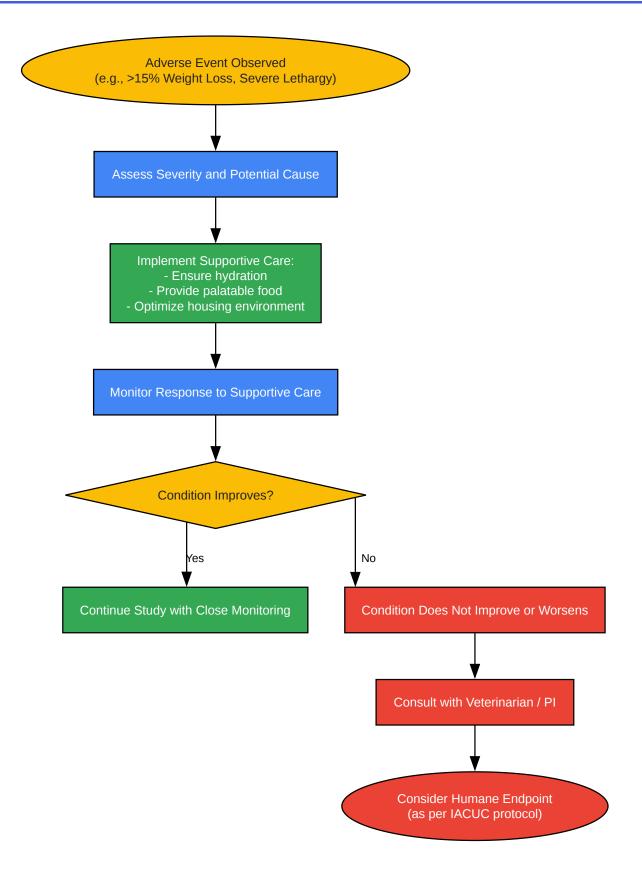




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Caption: Dual mechanism of action of **ODM-204**.





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Caption: Workflow for managing adverse events in preclinical studies.



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